![molecular formula C12H12F3NO B2550135 (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one CAS No. 478040-68-5](/img/structure/B2550135.png)

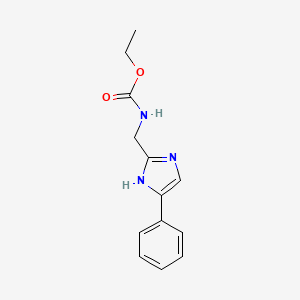

(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

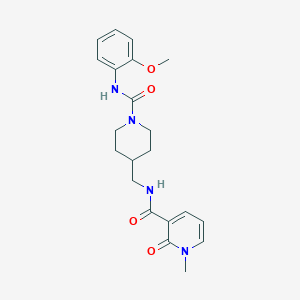

The compound (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one is a fluorinated enaminoketone, which is a class of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related fluorinated compounds and their synthesis, which can provide insights into the general behavior and characteristics of such molecules.

Synthesis Analysis

The synthesis of related fluorinated enaminoketones involves the interaction between aminoethylidene and isopropylnitrite, as well as hydrolysis processes to obtain different compounds . These methods suggest that the synthesis of (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one could potentially involve similar reactions, utilizing amino precursors and fluorinating agents to introduce the trifluoromethyl group and the enaminoketone moiety.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. The stereoelectronic effects associated with C-F bonds can lead to contrasting conformations among different trifluoro stereoisomers . This implies that the molecular structure of (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one would likely exhibit unique conformational properties due to the influence of the trifluoromethyl group and the stereochemistry of the molecule.

Chemical Reactions Analysis

Fluorinated enaminoketones can form complexes with other molecules such as dioxane and pyridine . This suggests that (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one may also participate in similar chemical reactions, potentially forming complexes with various solvents or other chemical species, which could be relevant for its reactivity and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by high stability and unique reactivity due to the strong electronegativity of fluorine. The presence of multiple fluorine atoms, as in the backbone-homologated amino acids mentioned in the second paper, can lead to specific stereoelectronic effects that influence the compound's behavior . Therefore, the physical and chemical properties of (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one would be expected to include high chemical stability and potentially unique reactivity patterns, which could be explored further in detailed experimental studies.

Scientific Research Applications

Peptide Synthesis

(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one and its derivatives have been explored in peptide synthesis. For instance, the trifluoro-3-oxo-1-butenyl group, which bears similarity to the compound , is used as a protecting group for amino acids in peptide synthesis. This group can be removed by acidic hydrolysis, facilitating the formation of peptide bonds without racemization (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Synthesis of Fluorine-Containing Pyrroles

Another research application involves the synthesis of fluorine-containing pyrroles. Derivatives of (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one, such as N-(4,4,4-Trifluoro-3-oxo-1-butenyl) amino acid esters, are used as precursors in the cyclodehydration process to create these pyrroles (Okada, Masuda, Hojo, & Inoue, 1992).

Study of Physicochemical Properties and Crystal Structures

The compound has also been used in studies analyzing physicochemical properties and crystal structures. For example, research on regioisomeric amino enones containing 2-pyridyl and CF3 substituents, closely related to (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one, has provided insights into molecular structures, electron density distribution, and intermolecular hydrogen bonds (Slepukhin et al., 2020).

Development of Antibacterial Agents

Research has also been conducted on developing antibacterial agents using compounds structurally similar to (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one. For instance, compounds like 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, synthesized from similar trifluoromethyl compounds, have shown promising antibacterial properties (Kumar, Aggarwal, Tyagi, & Singh, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-(2-phenylethylamino)but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-12(14,15)11(17)7-9-16-8-6-10-4-2-1-3-5-10/h1-5,7,9,16H,6,8H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWWSCMTCOWXGU-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCN/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)

![N-[(3-{4-[(ethylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2550059.png)

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)

![2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2550072.png)

![2-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B2550074.png)